molecular formula C9H11BrClNO2S B8393638 3-Bromo-4-(N,N-dimethylsulfamoyl)benzyl Chloride

3-Bromo-4-(N,N-dimethylsulfamoyl)benzyl Chloride

Cat. No. B8393638
M. Wt: 312.61 g/mol
InChI Key: VGMLMHWWZDNSBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4-(N,N-dimethylsulfamoyl)benzyl Chloride is a useful research compound. Its molecular formula is C9H11BrClNO2S and its molecular weight is 312.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-4-(N,N-dimethylsulfamoyl)benzyl Chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-(N,N-dimethylsulfamoyl)benzyl Chloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Bromo-4-(N,N-dimethylsulfamoyl)benzyl Chloride

Molecular Formula

C9H11BrClNO2S

Molecular Weight

312.61 g/mol

IUPAC Name

2-bromo-4-(chloromethyl)-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C9H11BrClNO2S/c1-12(2)15(13,14)9-4-3-7(6-11)5-8(9)10/h3-5H,6H2,1-2H3

InChI Key

VGMLMHWWZDNSBI-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=C(C=C1)CCl)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of OBS02002 (5.0 g, 16.12 mmol) in anhydrous DCM (50 mL) was added thionyl chloride (1.76 mL, 24.18 mmol). The mixture was stirred at room temperature for 2 h and the volatiles removed in vacuo. The residue was re-dissolved and co-evaporated three times with DCM (3×20 mL) to give a yellow oil which solidified on standing. The solid was stirred in n-hexane, filtered and air-dried to give OBS02003 as an off-white solid (5.01 g, 95%). TLC [SiO2, EtOAc-n-hexane (1:1)] Rf=0.79; 1H-NMR (270 MHz, CDCl3)=3.05 (6H, s), 4.51 (2H, s), 7.32 (1H, dd, J=2.2, 8.4), 7.48 (1H, d, J=8.4), 7.62 (1H, d, J=2.2). Dimethylsulfamic Acid 2-bromo-4-{[(4-cyano-phenyl)-[1,2,4]triazol-4-ylamino]methyl}phenyl ester (OBS02005, STX732)
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.76 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
95%

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